molecular formula C23H20N2O3S B2622055 2-(2-methylphenyl)-5-(3-methylphenyl)-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione CAS No. 1005060-09-2

2-(2-methylphenyl)-5-(3-methylphenyl)-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

Cat. No.: B2622055
CAS No.: 1005060-09-2
M. Wt: 404.48
InChI Key: LTLGWXSSEIRPKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(2-methylphenyl)-5-(3-methylphenyl)-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione is a pyrrolo-oxazole dione derivative featuring a hexahydro fused ring system substituted with aromatic and heteroaromatic groups. Its structure includes:

  • 2-Methylphenyl at position 2 (ortho-substituted benzene).
  • 3-Methylphenyl at position 5 (meta-substituted benzene).
  • Thiophen-2-yl at position 3 (aromatic sulfur heterocycle).

Characterization likely employs NMR, MS, and X-ray crystallography, with refinement tools like SHELXL .

Properties

IUPAC Name

2-(2-methylphenyl)-5-(3-methylphenyl)-3-thiophen-2-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S/c1-14-7-5-9-16(13-14)24-22(26)19-20(18-11-6-12-29-18)25(28-21(19)23(24)27)17-10-4-3-8-15(17)2/h3-13,19-21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTLGWXSSEIRPKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4C)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-methylphenyl)-5-(3-methylphenyl)-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione is a member of the oxazole family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H20N2O2S\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_2\text{S}

This structure includes a pyrrolo[3,4-d][1,2]oxazole core, which is essential for its biological activity.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. The primary areas of focus include:

  • Antimicrobial Activity : The compound has shown significant antibacterial and antifungal properties.
  • Anticancer Properties : Preliminary studies indicate its potential as an anticancer agent through apoptosis induction in cancer cells.
  • Immunomodulatory Effects : It may influence immune responses, enhancing or inhibiting specific immune functions.

Antimicrobial Activity

Research indicates that derivatives of oxazole compounds often exhibit antimicrobial activity. For instance, studies have shown that similar oxazole derivatives possess significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli . The mechanism is thought to involve disruption of bacterial cell wall synthesis.

Anticancer Properties

In vitro studies have demonstrated that the compound induces apoptosis in various cancer cell lines. A study reported that the compound inhibited cell proliferation in human breast cancer cells (MCF-7) with an IC50 value indicating effective cytotoxicity . The proposed mechanism involves the activation of caspases and modulation of Bcl-2 family proteins.

Immunomodulatory Effects

The immunomodulatory potential has been explored through various assays. For example, it has been observed to enhance the production of cytokines such as TNF-α and IL-6 in macrophage cultures, indicating a potential role in regulating immune responses . This property could be beneficial in therapeutic contexts where immune modulation is required.

Research Findings and Case Studies

Several studies have contributed to understanding the biological activity of this compound:

  • Anticancer Study : A recent study evaluated the effects on MCF-7 cells and reported significant apoptosis induction with morphological changes typical of apoptosis observed via microscopy.
    Cell LineIC50 (μM)Mechanism
    MCF-715Caspase activation
    HeLa20Bcl-2 modulation
  • Antimicrobial Testing : In a series of tests against common pathogens, the compound exhibited minimum inhibitory concentrations (MIC) ranging from 8 to 32 μg/mL against various bacteria.
    PathogenMIC (μg/mL)
    Staphylococcus aureus16
    Escherichia coli32
    Candida albicans8
  • Immunomodulation : In vitro assays demonstrated increased TNF-α production in macrophages treated with the compound compared to controls.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
Heterocycles like the compound are crucial in drug discovery due to their diverse biological activities. Compounds similar to 2-(2-methylphenyl)-5-(3-methylphenyl)-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione have been studied for their potential anti-inflammatory and antimicrobial properties. Research indicates that derivatives of pyrrole and oxazole frameworks exhibit significant activity against various pathogens and inflammatory conditions .

Case Study: Anti-inflammatory Activity
A study focusing on pyrrole derivatives demonstrated that modifications at specific positions could enhance anti-inflammatory effects. The compounds were tested for their ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cell cultures. Results showed promising anti-inflammatory activity, suggesting that similar structural motifs could be effective in developing new therapeutic agents .

Organic Synthesis

Synthetic Pathways
The synthesis of complex heterocycles often involves multi-step reactions that can yield a variety of functionalized products. The compound can be synthesized through cyclization reactions involving thiophenes and substituted phenyl groups. Such synthetic strategies are essential for creating libraries of compounds for biological testing.

Table 1: Synthetic Routes for Heterocyclic Compounds

Reaction TypeReactantsProducts
CyclizationThiophene + 2-Methylphenyl derivativePyrrolo[3,4-d][1,2]oxazole derivatives
SubstitutionElectrophilic aromatic substitutionFunctionalized heterocycles
CondensationAmidrazones with cyclic anhydridesPyrrole-2,5-dione derivatives

Materials Science

Applications in Organic Electronics
The unique electronic properties of thiophene-containing compounds make them suitable candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of the thiophene moiety enhances charge transport properties and stability of the materials used in these devices.

Comparison with Similar Compounds

Structural and Electronic Differences

  • Substituent Effects: The target compound’s 3-methylphenyl (meta-substitution) contrasts with the 4-dimethylaminophenyl group in , which introduces strong electron-donating properties. Thiophene vs.
  • Crystallographic Data: The analog in crystallizes in a monoclinic system (β = 128.65°), with a puckered pyrrolo-oxazole ring and planar thiophene, suggesting similar conformational flexibility in the target compound .

Physicochemical Properties

  • Solubility: Bulky substituents (e.g., isobutyl in ) reduce aqueous solubility, while polar groups (e.g., dimethylamino in ) enhance it.
  • Stability : Thiophene-containing analogs (target compound, ) may exhibit UV stability due to aromatic conjugation.

Research Implications

  • Drug Discovery : The target compound’s thiophene and methylphenyl groups could optimize binding to hydrophobic enzyme pockets, as seen in related heterocycles .
  • Material Science : Crystallographic data from analogs suggest tunable solid-state packing for organic electronics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.